4'-Methoxyisoagarotetrol

Descripción

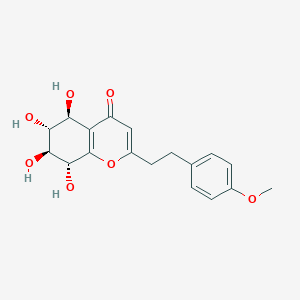

4'-Methoxyisoagarotetrol is a chromone-derived natural product isolated from Aquilaria sinensis (Chinese agarwood), a plant renowned for its aromatic resin and medicinal properties . Structurally, it belongs to the 2-(2-phenylethyl)chromone family, characterized by a tetrahydrochromone backbone substituted with a methoxy group at the 4' position and hydroxyl groups at other positions . Its identification relies on spectroscopic methods such as NMR, with comparisons to literature data confirming its stereochemistry and substituent arrangement .

Chromones like this compound are studied for their neuroprotective, anti-inflammatory, and antioxidant activities. However, its specific pharmacological profile remains under investigation, with structural features such as the methoxy group likely influencing its bioactivity .

Propiedades

Fórmula molecular |

C18H20O7 |

|---|---|

Peso molecular |

348.3 g/mol |

Nombre IUPAC |

(5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |

InChI |

InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15+,16-,17+/m0/s1 |

Clave InChI |

NRDKOXSXHXTKHR-VVLHAWIVSA-N |

SMILES isomérico |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@@H]([C@H]3O)O)O)O |

SMILES canónico |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4’-Metoxiisoagarotetrol implica la extracción de madera de agar seguida de una serie de reacciones químicas para aislar el compuesto deseado. Las rutas sintéticas específicas y las condiciones de reacción se detallan en la literatura, a menudo involucrando el uso de solventes y catalizadores para facilitar las reacciones .

Métodos de Producción Industrial: La producción industrial de 4’-Metoxiisoagarotetrol generalmente implica la extracción a gran escala de la madera de agar, seguida de procesos de purificación para garantizar la alta pureza del producto final. Los métodos de producción están diseñados para maximizar el rendimiento mientras se mantiene la integridad del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: 4’-Metoxiisoagarotetrol experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y agentes alquilantes (por ejemplo, yoduro de metilo). Las reacciones generalmente se llevan a cabo bajo condiciones controladas, como temperaturas específicas y niveles de pH, para asegurar el resultado deseado .

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4'-Methoxyisoagarotetrol has been identified as a phosphodiesterase 3A inhibitor with an IC50 value of approximately 54 μM. This inhibition is crucial because phosphodiesterase enzymes play a vital role in regulating intracellular levels of cyclic nucleotides, which are important for numerous cellular functions, including cell proliferation and apoptosis .

Key Areas of Research:

- Anti-inflammatory Effects: The compound has been studied for its potential to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

- Neuroprotection: Research indicates that it may have protective effects on neuronal cells, suggesting possible applications in neurodegenerative diseases.

Cancer Research

Recent studies have highlighted the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, particularly hepatocellular carcinoma (HCC).

Case Study:

A study demonstrated that this compound significantly inhibited the proliferation and migration of HCC cells. It was found to upregulate GADD45G expression, which is associated with tumor suppression. The compound promoted apoptosis in cancer cells, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HuH-7 | 22.83 ± 1.1 (48h) | Inhibition of proliferation |

| SK-HEP-1 | 29.33 ± 0.33 (48h) | Inhibition of migration |

Anti-Infective Applications

This compound has also been investigated for its anti-infective properties. Its broad-spectrum activity against various pathogens makes it an interesting candidate for further exploration in infectious disease management.

Potential Targets:

- Viral Infections: The compound shows potential against viruses like HIV and influenza.

- Bacterial Infections: Its efficacy against bacterial strains suggests possible applications as an antibiotic or in combination therapies .

Signaling Pathways and Mechanisms

The compound's influence on various signaling pathways is another area of interest. It has been linked to several critical pathways involved in cell growth and survival:

- NF-κB Pathway: Inhibition of this pathway could lead to reduced inflammation and cancer progression.

- PI3K/Akt/mTOR Pathway: Modulating this pathway may enhance the antiproliferative effects against cancer cells.

Mecanismo De Acción

El mecanismo de acción de 4’-Metoxiisoagarotetrol implica su actividad inhibitoria contra la fosfodiesterasa 3A. Al inhibir esta enzima, el compuesto puede modular varios procesos fisiológicos, incluida la regulación de los niveles de monofosfato de adenosina cíclico (cAMP). Esta modulación puede afectar las vías de señalización celular y potencialmente conducir a efectos terapéuticos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and research findings for 4'-methoxyisoagarotetrol and related chromones:

Key Findings from Comparative Studies

Methoxy vs. Hydroxy Substitutions

- The 4'-methoxy group in this compound distinguishes it from isoagarotetrol (lacking this group) and hydroxyisoagarotetrols (e.g., compounds 15 and 16).

- In contrast, 7'-hydroxyisoagarotetrols (compounds 15 and 16) exhibit higher polarity, which may limit membrane permeability but enhance solubility in aqueous environments .

Stereochemical Influences

- The R and S configurations at the 7' position in compounds 15 and 16 demonstrate how stereochemistry affects biological interactions. For example, the R configuration may favor binding to specific enzymes or receptors due to spatial compatibility .

Halogenation Effects

- This modification is rare in natural chromones and may confer unique reactivity .

Simpler Chromones as Baselines

- Compound 17, a minimally substituted chromone, serves as a reference for evaluating the impact of additional functional groups. Its lack of complex substitutions highlights the role of methoxy and hydroxy groups in modulating activity .

Actividad Biológica

4'-Methoxyisoagarotetrol is a chromone derivative known for its diverse biological activities, particularly as a phosphodiesterase type 3A (PDE3A) inhibitor. This compound, derived from natural sources, has garnered attention in pharmacological research due to its potential therapeutic applications in various diseases, including cancer and cardiovascular conditions.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C₁₅H₁₄O₃

- Molecular Weight : 242.27 g/mol

- CAS Number : 104060-61-9

The compound exhibits moderate PDE3A inhibitory activity with an IC50 value of approximately 54 μM , indicating its potential role in modulating cellular signaling pathways associated with various physiological processes .

The biological activity of this compound primarily involves the inhibition of phosphodiesterase enzymes, particularly PDE3A. This inhibition leads to increased levels of cyclic AMP (cAMP) within cells, which can result in enhanced cardiac contractility and vasodilation, making it a candidate for treating heart-related conditions. Additionally, the modulation of cAMP levels can influence various signaling pathways involved in cell proliferation and apoptosis, which is crucial in cancer therapy .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Studies have indicated that meroterpenoids like this compound can exhibit cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have shown significant inhibitory effects on the proliferation of human cancer cell lines such as HeLa and A549, often with IC50 values ranging from 100 to 300 µg/mL .

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could mitigate oxidative stress-related cellular damage. This is particularly relevant in the context of cancer and cardiovascular diseases .

- Anti-inflammatory Effects : By modulating inflammatory pathways through cAMP elevation, this compound may also contribute to reduced inflammation, which is beneficial in chronic inflammatory conditions .

Case Studies and Research Findings

A review of recent literature highlights the promising biological activities of this compound and related compounds:

| Study | Findings |

|---|---|

| Liu et al. (2022) | Reported that meroterpenoids exhibit a wide range of biological activities including anti-cancer and anti-inflammatory effects. |

| Kanokmedhakul et al. (2011) | Identified cytotoxic effects of related meroterpenoids against lung and epidermal carcinoma cells with IC50 values as low as 2.9 µg/ml. |

| Cohen et al. (2011) | Demonstrated that certain derivatives inhibited the proliferation of leukemia cell lines significantly at concentrations below 50 µg/ml. |

These studies underscore the potential therapeutic applications of this compound in oncology and other fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.